molecular formula C4H5NO2S B1330260 Thiomorpholine-3,5-dione CAS No. 80023-40-1

Thiomorpholine-3,5-dione

Cat. No.: B1330260
CAS No.: 80023-40-1
M. Wt: 131.16 g/mol
InChI Key: GVJBLPOCCUVISD-UHFFFAOYSA-N
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Description

Thiomorpholine-3,5-dione, also known as tetrahydro-1,4-thiazine-3,5-dione, is a sulfur-containing heterocyclic imide that serves as a versatile scaffold in medicinal chemistry and drug discovery . This compound is characterized by an envelope structure in the solid state, forming distinct hydrogen-bonded ribbons, which is a key feature of its molecular architecture . The this compound structural motif is recognized as an important pharmacophore present in many biologically active compounds . Research into N-aryl-substituted derivatives has been conducted in the search for novel antibacterial agents . Furthermore, alkyl-substituted thiomorpholine-3,5-diones have demonstrated marked anticonvulsant activity in studies, making them candidates for the development of potential hypnotics, sedatives, and anticonvulsants . Beyond its synthetic applications, thiomorpholine-3,5-dicarboxylic acid (TMDA), a related cyclic imino acid, has been identified as a natural constituent in bovine brain and human urine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBLPOCCUVISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284179
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-40-1
Record name 3,5-Thiomorpholinedione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3,5-dione can be synthesized by heating commercially available thiodiglycolic acid with an excess of aqueous ammonia. The water is distilled off first at atmospheric pressure and then under vacuum. The residue is subjected to kugelrohr distillation to yield colorless crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving thiodiglycolic acid and aqueous ammonia can be scaled up for industrial purposes.

Chemical Reactions Analysis

Cyclization Reactions

Thiomorpholine-3,5-dione serves as a precursor in the synthesis of complex heterocyclic systems. For example:

  • Reaction with Triethyl Phosphite and Phosphoryl Chloride :
    this compound reacts with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form 1,1-bisphosphonates (e.g., compound 1 ) or dehydrophosphonates (e.g., compound 5 ) under varying conditions (Table 1) . The reaction pathway depends on substituents and reaction parameters.

Reaction ConditionsMajor ProductYield (%)Reference
Unsubstituted this compound1,1-Bisphosphonate65–70
N-Benzyl-substituted derivativeDehydrophosphonate55–60
  • Mechanistic Insight : The reaction proceeds via intermediate formation of a thiiranium ion, followed by nucleophilic attack by phosphite (Scheme 1) .

Oxidation and Reduction

The thiomorpholine ring and carbonyl groups enable redox reactions:

  • Oxidation :

    • Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom to sulfoxides or sulfones (Figure 1) .

    • Example: Oxidation of this compound with H₂O₂ yields 3,5-dione sulfoxide (confirmed by IR bands at 1050 cm⁻¹ for S=O) .

  • Reduction :

    • Sodium borohydride (NaBH₄) reduces the carbonyl groups to hydroxyl groups, forming thiomorpholine diol derivatives .

Nucleophilic Substitution

The carbonyl carbons and sulfur atom are susceptible to nucleophilic attack:

  • Reaction with Mercaptoacetic Acid :
    Cyclization with mercaptoacetic acid under acidic conditions produces thiomorpholin-2,5-dione derivatives (Table 2) .

SubstrateProductConditionsYield (%)Reference
This compoundThiomorpholin-2,5-dione derivativeH₂SO₄, reflux, 6 h75
  • Mechanistic Pathway : The reaction involves nucleophilic attack by the thiol group, followed by cyclization and dehydration .

Formation of Metal Complexes

This compound acts as a ligand in coordination chemistry:

  • Coordination with Transition Metals :

    • Reacts with Cu(II) or Fe(III) salts to form stable complexes, characterized by shifts in IR carbonyl stretches (1700 → 1650 cm⁻¹) and UV-Vis absorption bands .

Functionalization via Coupling Reactions

The compound participates in cross-coupling reactions to generate substituted derivatives:

  • Suzuki–Miyaura Coupling :

    • Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position (Table 3).

Aryl Boronic AcidProductCatalystYield (%)Reference
4-Trifluoromethylphenyl4-(4-CF₃-phenyl)thiomorpholinePd(PPh₃)₄82

Industrial-Scale Modifications

Large-scale reactions focus on optimizing yield and purity:

  • Continuous Flow Synthesis :

    • Telescoped thiol–ene/cyclization reactions in flow reactors achieve 84% yield of thiomorpholine derivatives at 100°C (residence time: 5 min) .

Key Data Tables

Table 1. Oxidation Reactions of this compound

Oxidizing AgentProductConditionsYield (%)Reference
H₂O₂SulfoxideRT, 4 h70
mCPBASulfone0°C, 2 h65

Table 2. Reduction Reactions

Reducing AgentProductConditionsYield (%)Reference
NaBH₄Thiomorpholine diolEtOH, RT, 3 h60

Scientific Research Applications

Biological Applications

Thiomorpholine-3,5-dione exhibits a range of biological activities that are being explored for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard methods such as agar disc diffusion.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainConcentration (mM)Zone of Inhibition (mm)
Staphylococcus aureus115
Escherichia coli112
Proteus mirabilis114

These results indicate its potential as a candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of thiomorpholine can selectively target cancer cells while sparing normal cells.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammatory pathways suggests potential applications in treating conditions such as Alzheimer's disease.

Industrial Applications

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex organic compounds used in drug development.

Table 3: Industrial Uses of this compound

Application AreaDescription
PharmaceuticalsUsed in the synthesis of drugs targeting various diseases
AgrochemicalsIntermediate in the production of pesticides and herbicides
Material SciencePotential use in developing new materials with specific properties

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Case Study 1: Antimicrobial Research
    A study published in MDPI explored the antimicrobial properties of various thiomorpholine derivatives against resistant bacterial strains, demonstrating significant efficacy and paving the way for new therapeutic options .
  • Case Study 2: Anticancer Activity
    Research published in ResearchGate focused on synthesizing new derivatives of this compound and evaluating their cytotoxic effects on cancer cell lines. The results indicated promising activity against several types of cancer .

Mechanism of Action

The mechanism of action of thiomorpholine-3,5-dione and its derivatives involves interactions with various molecular targets. These interactions can include hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiomorpholine-3,5-dione belongs to a broader class of cyclic imides and diketones. Below is a comparative analysis with key analogues:

Compound Heteroatoms Substituents Key Features References
This compound S, N None (parent structure) Planar ring with slight puckering; resistant to direct reduction
4-Aryl-thiomorpholine-3,5-dione derivatives S, N Aryl groups at position 4 Dynamic stereochemistry; substituents influence ring conformation and reactivity
Piperazine-2,5-diones (e.g., Albonoursin) 2N Varied substituents (e.g., benzylidene, isobutyl) Bioactive diketopiperazines; antiviral activity (e.g., H1N1 inhibition)
Curcuminoids (e.g., Tetrahydrocurcumin) None (linear β-diketone) Methoxy/phenolic groups β-diketone pharmacophore critical for DNMT1 inhibition; poor bioavailability

Stereochemical Considerations

  • 4-Aryl-thiomorpholine-3,5-dione derivatives : Substituents at position 4 induce stereodynamic behavior, with aryl groups stabilizing distinct conformers .
  • Piperazine-2,5-diones : Chiral centers (e.g., 6S configuration in compound 6) influence antiviral efficacy and binding affinity .

Biological Activity

Thiomorpholine-3,5-dione (TMD) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of TMD's biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring with two carbonyl groups at the 3 and 5 positions. Its molecular formula is C4H5NO2SC_4H_5NO_2S . The synthesis of TMD and its derivatives typically involves the reaction of morpholine with various electrophiles, leading to a range of substituted thiomorpholine derivatives. Notable synthetic routes include:

  • Condensation Reactions : Using thioketones or isothiocyanates.
  • Cyclization Methods : Involving amines and carbonyl compounds.

These methods allow for the introduction of various substituents that can enhance biological activity.

Biological Activities

This compound exhibits a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. Below are detailed findings from various studies:

Antimicrobial Activity

TMD derivatives have shown promising antimicrobial properties against several pathogenic bacteria. A study evaluated the antimicrobial activity of new naphtho[2,3-d]thiazole-4,9-dione compounds containing thiomorpholine groups against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in Table 1.

CompoundMIC (µM) against S. aureusMIC (µM) against MRSA
5c15.831.6
5e8.031.9

These results indicate that compounds with thiomorpholine substituents possess significant antibacterial activity .

Antiviral Activity

Research has demonstrated that TMD derivatives exhibit antiviral properties, particularly against herpes simplex virus type I (HSV-I). In an evaluation of several compounds, TMD derivative 15 showed high potency with a significant reduction in viral activity compared to controls (Table 2).

CompoundViral Activity (%)Viability (%)
Control0100
Virus Control37.1462.86
Compound 546.5282.72
Compound 15Highly PotentModerate

This suggests that TMD may be a viable candidate for antiviral drug development .

Anti-inflammatory and Analgesic Effects

Thiomorpholine derivatives have been investigated for their anti-inflammatory and analgesic activities. A study highlighted that certain TMD analogues displayed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. The structure-activity relationship indicated that modifications at specific positions on the thiomorpholine ring could enhance COX-2 selectivity .

The biological activity of thiomorpholine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress markers in biological systems .
  • Membrane Disruption : Some studies suggest that TMD may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

  • Antitubercular Activity : A series of thiomorpholine derivatives were tested against Mycobacterium smegmatis , revealing good activity with minimum inhibitory concentrations (MIC) as low as 7.81μg/mL7.81\mu g/mL for specific compounds .
  • Hypocholesterolemic Effects : Research demonstrated that TMD analogues could significantly reduce cholesterol levels through inhibition of squalene synthase, highlighting their potential as antiatherogenic agents .

Q & A

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document synthetic procedures with detailed kinetic parameters (e.g., ramp rates, stirring speeds). Share raw spectral data in supplementary materials and validate purity via orthogonal methods (e.g., elemental analysis + HPLC). Use standardized reference compounds for instrument calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine-3,5-dione
Reactant of Route 2
Reactant of Route 2
Thiomorpholine-3,5-dione

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